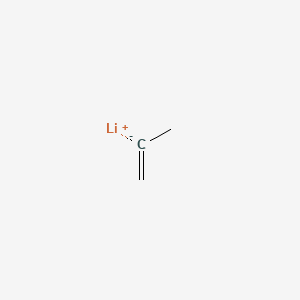
prop-1-en-2-yllithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-1-en-2-yllithium is an organolithium compound with the chemical formula C3H5Li. It is a highly reactive compound used primarily in organic synthesis. This compound is known for its strong nucleophilic properties, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
prop-1-en-2-yllithium can be synthesized through several methods. One common method involves the reaction of isopropenyl chloride with lithium metal in anhydrous conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen.
Analyse Des Réactions Chimiques
prop-1-en-2-yllithium undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Polymerization: It can initiate the polymerization of certain monomers.
Common reagents used in these reactions include carbonyl compounds, halides, and monomers. The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Synthesis and Reactivity
Prop-1-en-2-yllithium is typically synthesized through the reaction of propyne with n-butyllithium, resulting in a compound that is stable under inert conditions. The general reaction can be represented as follows:CH3CH=CHBr+2BuLi→CH3C≡CLi+2BuH+LiBrThis compound acts as a nucleophile and can react with various electrophiles, making it a valuable reagent in organic synthesis.
Carbon-Carbon Bond Formation
One of the primary applications of this compound is in carbon-carbon bond formation. It can effectively add to carbonyl compounds such as aldehydes and ketones:
- Aldehydes : Addition to aldehydes yields secondary alcohols.
- Ketones : Reaction with ketones produces tertiary alcohols.
- Acid Chlorides : Reacting with acid chlorides generates ketones containing the propynyl group.
These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and natural products .
Synthesis of Complex Molecules
This compound has been employed in the synthesis of various complex molecules, including:
-
Mifepristone : A well-known pharmaceutical used in medical abortion, where this compound plays a role in forming key intermediates during its synthesis .
Compound Reaction Type Yield (%) Mifepristone Intermediate Nucleophilic addition 85%
Utilization in Natural Product Synthesis
A notable case study involves the synthesis of natural products where this compound was used to construct complex frameworks. For instance, researchers have demonstrated its effectiveness in synthesizing alkaloids by utilizing its nucleophilic properties to form critical intermediates .
Cross-Coupling Reactions
Recent advancements have shown that this compound can participate in cross-coupling reactions under palladium catalysis. This application allows for the formation of new carbon-carbon bonds with high selectivity and efficiency:
| Reaction | Conditions | Product |
|---|---|---|
| Cross-coupling with aryl halides | Pd catalyst, inert atmosphere | Aryl-propynyl derivatives |
These derivatives have potential applications in materials science and medicinal chemistry due to their unique properties .
Mécanisme D'action
The mechanism of action of isopropenyllithium involves its strong nucleophilic properties. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
prop-1-en-2-yllithium is similar to other organolithium compounds such as methyllithium and butyllithium. it is unique in its ability to form stable complexes with certain substrates, making it a valuable reagent in specific synthetic applications. Similar compounds include:
- Methyllithium (CH3Li)
- Butyllithium (C4H9Li)
- Phenyllithium (C6H5Li)
These compounds share similar reactivity but differ in their specific applications and stability.
Propriétés
Numéro CAS |
6386-71-6 |
|---|---|
Formule moléculaire |
C3H5Li |
Poids moléculaire |
48 g/mol |
Nom IUPAC |
lithium;prop-1-ene |
InChI |
InChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1 |
Clé InChI |
FDSYVYRHBINZOG-UHFFFAOYSA-N |
SMILES |
[Li+].C[C-]=C |
SMILES canonique |
[Li+].C[C-]=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















